2-(3-methylbutyl)-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-(3-methylbutyl)-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazolopyridine moiety and an isoquinoline carboxamide structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the triazolopyridine ring through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient and cost-effective. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its rapid reaction times and reduced energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutyl)-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazolopyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
2-(3-methylbutyl)-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylbutyl)-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzyme active sites or receptor proteins, inhibiting their function. This interaction can disrupt cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share the triazole ring but differ in the attached thiadiazine moiety.
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazolopyridine structure but differ in the substitution pattern.
Uniqueness
2-(3-methylbutyl)-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of a triazolopyridine moiety with an isoquinoline carboxamide structure. This unique arrangement of functional groups contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C24H27N5O2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(3-methylbutyl)-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H27N5O2/c1-17(2)12-15-28-16-20(18-8-3-4-9-19(18)24(28)31)23(30)25-13-7-11-22-27-26-21-10-5-6-14-29(21)22/h3-6,8-10,14,16-17H,7,11-13,15H2,1-2H3,(H,25,30) |
InChI Key |
CHYJAKBQQUYIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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